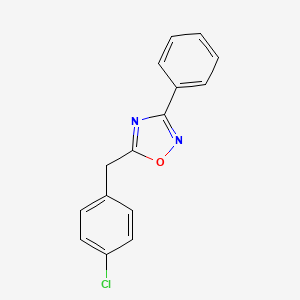
2-(1,3-benzothiazol-2-ylthio)-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a part of a broader family of benzothiazole derivatives, which have been explored for various pharmacological and chemical properties. These compounds are synthesized through various reactions involving benzothiazole and acetamide or their derivatives. Research in this area focuses on the synthesis, molecular structure analysis, chemical reactions, and the physical and chemical properties of these compounds.
Synthesis Analysis
The synthesis of benzothiazole derivatives, including those similar to the target compound, typically involves reactions such as condensation or substitution reactions. For instance, Duran et al. (2013) discuss the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivatives through reactions between 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives and 2-chloro-N-(thiazol-2-yl) acetamide compounds (Duran & Canbaz, 2013).
Molecular Structure Analysis
Molecular structure analysis of benzothiazole derivatives is performed using techniques such as NMR, FTIR, MS, and sometimes X-ray crystallography. These analyses confirm the structure of the synthesized compounds and help in understanding their molecular geometry and interactions. Nayak et al. (2013) provided insights into the molecular structure of N-(1,3-Benzothiazol-2-yl)acetamide, highlighting the dihedral angles and hydrogen bonding patterns in the crystal structure (Nayak et al., 2013).
Chemical Reactions and Properties
The chemical reactions of benzothiazole derivatives can include interactions with various reagents, leading to the formation of new compounds. These reactions are influenced by the functional groups present in the molecule. The study by Al-Omran and El-Khair (2014) discusses the synthesis of 2-(benzothiazol-2-ylthio)-1-phenylethanone and related compounds through C-S bond cleavage reactions, showcasing the chemical reactivity of these molecules (Al-Omran & El-Khair, 2014).
Physical Properties Analysis
The physical properties of benzothiazole derivatives can be analyzed through their melting points, solubility, and spectroscopic data. These properties are essential for understanding the compound's behavior under different conditions and its potential applications.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and pKa values, are crucial for determining the usefulness of these compounds in various applications. The pKa values provide insight into the compound's acidity and are determined through UV spectroscopic studies, as discussed by Duran et al. (2013) for similar compounds (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-6-5-8-13(12(11)2)18-16(20)10-21-17-19-14-7-3-4-9-15(14)22-17/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQPJRNZCGTVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1,3-benzoxazol-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5654275.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5654276.png)

![4-(methoxymethyl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine](/img/structure/B5654283.png)

![N-[2-(hydroxymethyl)phenyl]-3-methoxybenzamide](/img/structure/B5654303.png)

![2-(cyclopropylmethyl)-8-[(4-methyl-2-thienyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5654312.png)

![4-[3-(4-fluorophenoxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5654332.png)


![2,6-dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol](/img/structure/B5654349.png)